molecular formula C8H4ClFO3 B14771330 6-Chloro-2-fluoro-3-formylbenzoic acid

6-Chloro-2-fluoro-3-formylbenzoic acid

Cat. No.: B14771330
M. Wt: 202.56 g/mol
InChI Key: NBSVEAZPHWMNDB-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by formylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 6-Chloro-2-fluoro-3-carboxybenzoic acid.

    Reduction: 6-Chloro-2-fluoro-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-fluoro-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-formylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-3-formylbenzoic acid: Similar structure but different positional isomer.

    6-Chloro-3-fluoro-2-formylbenzoic acid: Another positional isomer with distinct chemical properties.

Uniqueness

6-Chloro-2-fluoro-3-formylbenzoic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

IUPAC Name

6-chloro-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3H,(H,12,13)

InChI Key

NBSVEAZPHWMNDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C(=O)O)Cl

Origin of Product

United States

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